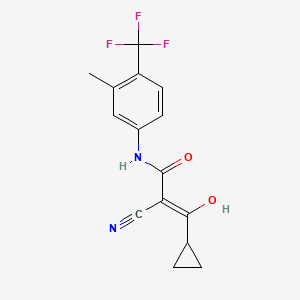
3-Methylnonane-2,4-dione-D3 (Mixture of isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnonane-2,4-dione-D3 (Mixture of isomers) is a deuterated analogue of 3-Methylnonane-2,4-dione. This compound is known for its presence in various natural products such as green tea and pressure-cooked hen meat. It is also recognized for its butter-like and beany off-flavor, which is a result of flavor reversion in soybean oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylnonane-2,4-dione-D3 involves the incorporation of deuterium atoms into the parent compound, 3-Methylnonane-2,4-dione. One common method for synthesizing deuterated compounds is through the use of deuterated reagents in the reaction process. For instance, deuterated solvents or deuterium gas can be used to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 3-Methylnonane-2,4-dione-D3 typically involves large-scale synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Methylnonane-2,4-dione-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Methylnonane-2,4-dione-D3 can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methylnonane-2,4-dione-D3 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylnonane-2,4-dione-D3 involves its interaction with various molecular targets and pathways. In the context of flavor reversion, the compound is formed through the oxidation of fatty acids. It then interacts with sensory receptors to produce its characteristic butter-like and beany off-flavor . The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methylnonane-2,4-dione: The non-deuterated analogue of 3-Methylnonane-2,4-dione-D3.
Furanoid Fatty Acids: These compounds are also involved in flavor reversion in soybean oil.
Uniqueness
3-Methylnonane-2,4-dione-D3 is unique due to the presence of deuterium atoms, which makes it useful as a reference standard in analytical chemistry. The deuterium atoms also provide insights into the metabolic pathways and interactions of the compound in biological systems .
Properties
CAS No. |
1335436-44-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
173.27 |
IUPAC Name |
3-(trideuteriomethyl)nonane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3/i2D3 |
InChI Key |
BGVBGAIWXAXBLP-BMSJAHLVSA-N |
SMILES |
CCCCCC(=O)C(C)C(=O)C |
Synonyms |
3-Methyl-2,4-nonanedione-D3; 3-Methylnonan-2,4-dione-D3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)


![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)



